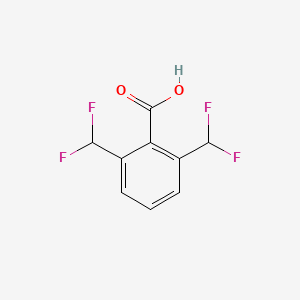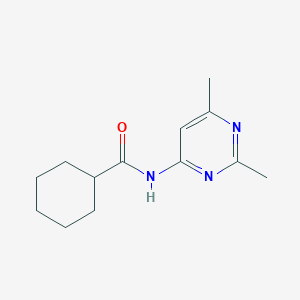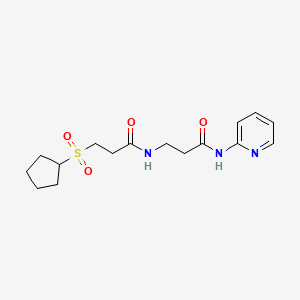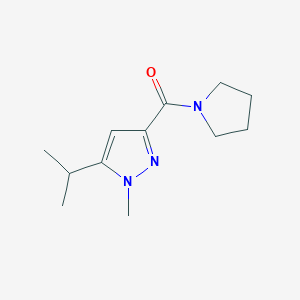
1-(Benzenesulfonyl)-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-phenylpiperidine, also known as BPP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BPP is a potent inhibitor of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. In
Mechanism of Action
1-(Benzenesulfonyl)-4-phenylpiperidine exerts its effects by binding to the sigma-1 receptor, a protein that is expressed in various tissues, including the brain, heart, and immune system. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. 1-(Benzenesulfonyl)-4-phenylpiperidine acts as a potent inhibitor of the sigma-1 receptor, which leads to the modulation of these cellular processes.
Biochemical and Physiological Effects
1-(Benzenesulfonyl)-4-phenylpiperidine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity. 1-(Benzenesulfonyl)-4-phenylpiperidine has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases. Additionally, 1-(Benzenesulfonyl)-4-phenylpiperidine has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
1-(Benzenesulfonyl)-4-phenylpiperidine has several advantages for lab experiments. It is a highly potent and selective inhibitor of the sigma-1 receptor, which allows for the precise modulation of cellular processes. 1-(Benzenesulfonyl)-4-phenylpiperidine is also relatively easy to synthesize, and the yield is typically high. However, there are also several limitations to using 1-(Benzenesulfonyl)-4-phenylpiperidine in lab experiments. It has poor solubility in aqueous solutions, which can make it challenging to administer to cells or animals. Additionally, 1-(Benzenesulfonyl)-4-phenylpiperidine has a short half-life, which can limit its effectiveness in vivo.
Future Directions
For the study of 1-(Benzenesulfonyl)-4-phenylpiperidine include the development of analogs with improved properties and the investigation of its effects on other cellular processes.
Synthesis Methods
The synthesis of 1-(Benzenesulfonyl)-4-phenylpiperidine involves the reaction of 1-benzyl-4-phenylpiperidine with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of 1-(Benzenesulfonyl)-4-phenylpiperidine is typically high, and the purity can be improved through recrystallization.
Scientific Research Applications
1-(Benzenesulfonyl)-4-phenylpiperidine has been studied extensively for its potential applications in the field of medicine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(Benzenesulfonyl)-4-phenylpiperidine has also been found to have antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. Additionally, 1-(Benzenesulfonyl)-4-phenylpiperidine has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTKAMIIADDPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-4-phenylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)

![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
